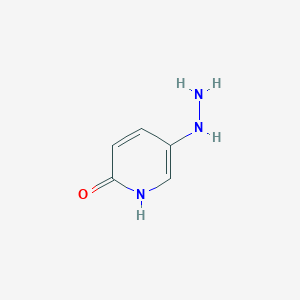
5-Hydrazineylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydrazineylpyridin-2(1H)-one: is a heterocyclic organic compound with the molecular formula C5H7N3O It is characterized by a pyridine ring substituted with a hydrazine group at the 5-position and a keto group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazineylpyridin-2(1H)-one typically involves the reaction of 2-chloropyridine with hydrazine hydrate under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the hydrazine group. The reaction conditions often include the use of ethanol as a solvent and a temperature range of 80-100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 5-Hydrazineylpyridin-2(1H)-one can undergo oxidation reactions to form corresponding oxides or nitroso derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives with different substituents.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-Hydrazineylpyridin-2(1H)-one is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and ligands for various chemical processes.
Mechanism of Action
The mechanism of action of 5-Hydrazineylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt metabolic pathways and cellular processes, resulting in the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinylpyridine: Similar structure but lacks the keto group at the 2-position.
5-Methyl-2-hydrazinylpyridine: Contains a methyl group at the 5-position instead of a hydrazine group.
2-Ethoxy-5-hydrazinylpyridine: Contains an ethoxy group at the 2-position.
Uniqueness
5-Hydrazineylpyridin-2(1H)-one is unique due to the presence of both the hydrazine and keto groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C5H7N3O |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
5-hydrazinyl-1H-pyridin-2-one |
InChI |
InChI=1S/C5H7N3O/c6-8-4-1-2-5(9)7-3-4/h1-3,8H,6H2,(H,7,9) |
InChI Key |
NSDGRPMADYNXHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC=C1NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















